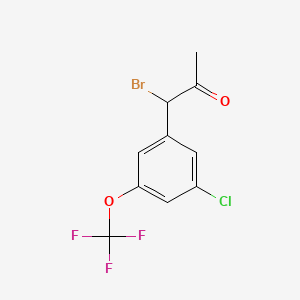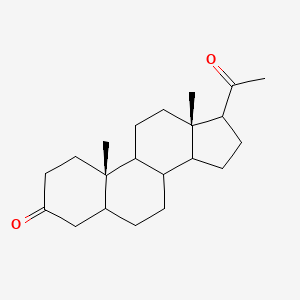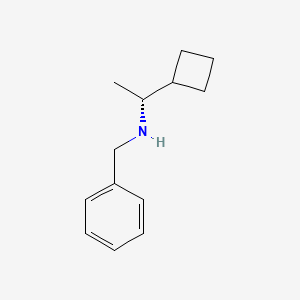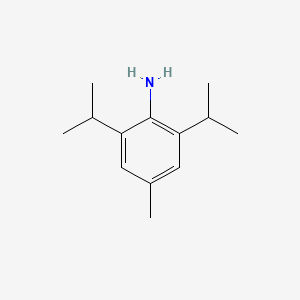
4-Methyl-2,6-di(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-di(propan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methyl and isopropyl groups. This compound is a colorless liquid, although it can appear yellow or brown due to impurities. It is known for its bulky structure and is often used in the synthesis of various ligands and catalysts in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-di(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and nitro compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Scientific Research Applications
4-Methyl-2,6-di(propan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and catalysts for organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for the development of new pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2,6-di(propan-2-yl)aniline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks the methyl group on the benzene ring.
4,4’-Methylenebis(2,6-diisopropylaniline): Contains two aniline units linked by a methylene bridge, making it more complex and bulkier.
Uniqueness
4-Methyl-2,6-di(propan-2-yl)aniline is unique due to the presence of both methyl and isopropyl groups on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for specific applications in catalysis and material science .
Properties
CAS No. |
24544-09-0 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-methyl-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-8(2)11-6-10(5)7-12(9(3)4)13(11)14/h6-9H,14H2,1-5H3 |
InChI Key |
BRUPWFGTGIGWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


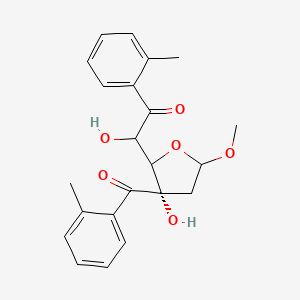
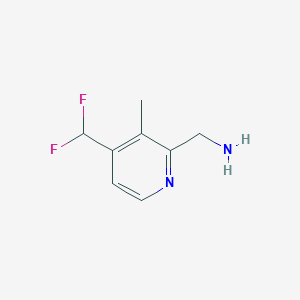

![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
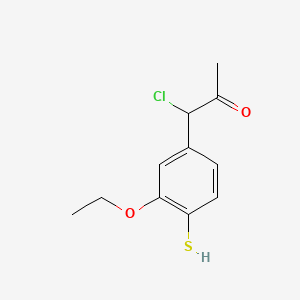
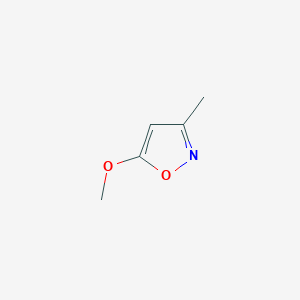
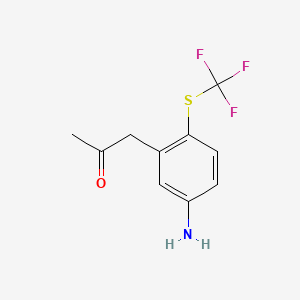
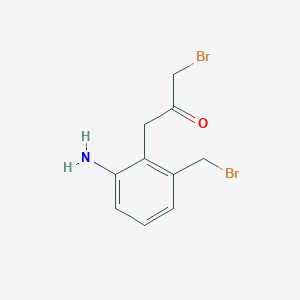
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)

